molecular formula C41H62O12 B1247058 Avermectin A2b monosaccharide

Avermectin A2b monosaccharide

Cat. No. B1247058
M. Wt: 746.9 g/mol
InChI Key: GXBZQGMJJGJFFX-XDVLZLKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin A2b monosaccharide is a glycoside.

Scientific Research Applications

Biosynthetic Pathways and Derivatives

  • Avermectin A2b monosaccharide, part of the avermectins, has been studied extensively for its biosynthetic pathways. Research reveals that avermectins, including A2b, are natural products of fermenting Streptomyces avermitilis. These compounds are divided into major components (A1a, A2a, B1a, B2a) and minor components (A1b, A2b, B1b, B2b) (Batiha et al., 2020). Studies on biosynthesis have shown relationships between different avermectins and their monosaccharides and aglycones (Chen & Inamine, 1989).

Molecular and Biochemical Studies

  • Molecular characterization of biosynthetic genes related to avermectin, including A2b monosaccharide, has provided insights into the production and regulation of these compounds. This includes the identification of genes responsible for the biosynthesis of key components like TDP-β-l-oleandrose, crucial for avermectin's antiparasitic bioactivities (Tang et al., 2020). The heterologous expression of these genes in other organisms like Streptomyces lividans has also been explored (Wohlert et al., 2001).

Application in Genetic Engineering and Synthetic Biology

  • Genetic manipulation and combinatorial biosynthesis techniques have been used to create novel avermectin derivatives, including those based on A2b monosaccharide. This includes the construction of Bacterial Artificial Chromosome libraries and heterologous expression of biosynthetic gene clusters (Deng et al., 2017). These approaches facilitate the development of derivatives through polyketide synthase domain swapping.

Targeting Specific Biological Systems

  • The interaction of avermectin A2b monosaccharide with biological systems, such as its role in activating chloride channels in nematodes and arthropods, has been a key area of research. This interaction is crucial for its antiparasitic effects (Cully et al., 1994). The understanding of these mechanisms aids in the development of targeted antiparasitic therapies.

Enhancing Production and Efficacy

  • Research has also focused on enhancing the production and efficacy of avermectins, including A2b monosaccharide. Overexpression of specific transporters and regulators in Streptomyces avermitilis, such as the ABC transporter AvtAB, has been shown to significantly increase avermectin production (Qiu et al., 2011). Understanding these regulatory mechanisms is key to optimizing the production of avermectins for various applications.

properties

Product Name

Avermectin A2b monosaccharide

Molecular Formula

C41H62O12

Molecular Weight

746.9 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O12/c1-21(2)35-25(6)31(42)19-40(53-35)18-29-16-28(52-40)14-13-23(4)36(51-33-17-32(46-8)34(43)26(7)49-33)22(3)11-10-12-27-20-48-38-37(47-9)24(5)15-30(39(44)50-29)41(27,38)45/h10-13,15,21-22,25-26,28-38,42-43,45H,14,16-20H2,1-9H3/b11-10+,23-13+,27-12+/t22-,25-,26-,28+,29-,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41+/m0/s1

InChI Key

GXBZQGMJJGJFFX-XDVLZLKUSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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